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Compound of Interest

Compound Name: Ganosporeric acid A

Cat. No.: B10829835 Get Quote

Ganosporeric Acid A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ganosporeric acid A is a highly oxidized lanostane-type triterpenoid isolated from the spores

of Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. As a

member of the diverse family of Ganoderma triterpenoids, Ganosporeric acid A is of

significant interest to the scientific community for its potential therapeutic applications. This

document provides a comprehensive technical overview of Ganosporeric acid A, including its

chemical structure, physicochemical properties, and relevant biological context. Due to the

limited specific research on Ganosporeric acid A, this guide also incorporates detailed data

and pathway analysis from the closely related and extensively studied compound, Ganoderic

acid A, to provide a foundational framework for future research.

Chemical Identity and Structure
Ganosporeric acid A is classified as a triterpenoid, a large and diverse class of organic

compounds derived from six isoprene units.[1] Its complex polycyclic structure is characteristic

of lanostane-type triterpenes, featuring multiple ketone and carboxylic acid functional groups.
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IUPAC Name: 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-

1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid[2]

Molecular Formula: C₃₀H₃₈O₈[2]

CAS Number: 135357-25-4[1][3][4][5]

SMILES: CC(CC(=O)CC(C)C(=O)O)

[C@H]1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4C3(CCC(=O)C4(C)C)C)C)C[2]

InChI Key: AKWNYHCILPEENZ-XGWBMVNSSA-N[2]

Physicochemical Properties
The physicochemical properties of Ganosporeric acid A have been computationally predicted,

providing essential information for experimental design, formulation, and pharmacokinetic

studies.

Property Value Source

Molecular Weight 526.6 g/mol PubChem[2]

Exact Mass 526.25666817 Da PubChem[2]

XLogP3 1.6 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
8 PubChem

Rotatable Bond Count 5 PubChem

Topological Polar Surface Area 140 Å² PubChem[2]

Heavy Atom Count 38 PubChem

Complexity 1240 PubChem[2]
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Experimental Protocols: Isolation and
Characterization
While a specific, detailed protocol for the isolation of Ganosporeric acid A is not extensively

documented in publicly available literature, a general methodology for the extraction and

purification of triterpenoid acids from Ganoderma species can be outlined. This process

typically involves solvent extraction followed by multi-step chromatographic separation.

General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of

triterpenoids like Ganosporeric acid A from their natural source.
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General Workflow for Triterpenoid Isolation

Extraction

Purification

Characterization

1. Material Preparation
(Dried, Powdered Ganoderma Spores)

2. Solvent Extraction
(e.g., Ethanol, Methanol)

3. Concentration
(Rotary Evaporation)

4. Liquid-Liquid Partitioning
(e.g., Ethyl Acetate)

Crude Extract

5. Column Chromatography
(Silica Gel)

6. Preparative HPLC
(Reversed-Phase C18)

7. Spectroscopic Analysis
(NMR: 1H, 13C, 2D)

Purified Compound

8. Mass Spectrometry
(HR-ESI-MS)

9. Purity Analysis
(Analytical HPLC)
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A generalized workflow for isolating triterpenoids.
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Methodological Details
Extraction: The dried and powdered spores of Ganoderma lucidum are extracted with an

organic solvent like ethanol or methanol. This process is often performed exhaustively using

a Soxhlet apparatus to maximize yield.[6] The resulting extract is then concentrated under

reduced pressure to yield a crude residue.

Fractionation: The crude extract is suspended in water and partitioned with a solvent of

intermediate polarity, such as ethyl acetate.[4] This step separates the moderately polar

triterpenoids from highly polar compounds (like sugars) and non-polar lipids.

Chromatographic Purification: The enriched fraction is subjected to a series of

chromatographic separations.

Silica Gel Column Chromatography: The extract is first separated on a silica gel column

using a gradient of solvents (e.g., chloroform-methanol) to yield several fractions.[7][8]

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

compound of interest are further purified using preparative HPLC, often on a reversed-

phase (C18) column, to isolate the pure compound.[9]

Structural Elucidation: The structure of the purified compound is determined using modern

spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to

determine the exact molecular weight and elemental formula.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C,

COSY, HSQC, HMBC) are conducted to elucidate the precise chemical structure and

stereochemistry of the molecule.[8][9]

Biological Activity and Signaling Pathways (Data
from Ganoderic Acid A)
Disclaimer: Specific quantitative biological activity data and mechanistic studies for

Ganosporeric acid A are limited. The following data is for the closely related and extensively

studied triterpenoid, Ganoderic acid A (GAA), which is also isolated from Ganoderma lucidum.
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This information is presented to provide context on the potential biological activities of this

class of compounds.

Anti-inflammatory Activity via NF-κB Pathway
Modulation
Ganoderic acid A has demonstrated significant anti-inflammatory properties. Studies have

shown that it can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical

regulator of inflammatory responses.

Mechanism of Action: In inflammatory conditions, the inhibitor protein IκBα is phosphorylated

and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the

transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Ganoderic acid A has been shown

to suppress the phosphorylation of both p65 and IκBα, thereby preventing NF-κB activation.[1]

[2] This inhibition leads to a reduction in the production of inflammatory cytokines and mitigates

oxidative stress.[1][2]
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Inhibition of NF-κB Pathway by Ganoderic Acid A
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Ganoderic Acid A inhibits inflammation via the NF-κB pathway.
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Antitumor Activity via JAK2/STAT3 Pathway Inhibition
Ganoderic acid A has also been shown to exert antitumor effects, particularly in breast cancer

models.[3][5] This activity is linked to its ability to inhibit the Janus kinase 2/signal transducer

and activator of transcription 3 (JAK2/STAT3) signaling pathway.

Mechanism of Action: The JAK2/STAT3 pathway is often constitutively active in cancer cells,

promoting proliferation and preventing apoptosis. Ganoderic acid A directly inhibits the

phosphorylation of JAK2, which in turn prevents the activation and downstream signaling of

STAT3.[3] This suppression leads to the downregulation of anti-apoptotic proteins (like Bcl-xL

and Mcl-1) and cell cycle regulators, ultimately inducing mitochondrial apoptosis and reducing

cancer cell viability and invasion.[3][5]
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Inhibition of JAK2/STAT3 Pathway by Ganoderic Acid A
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Ganoderic Acid A induces apoptosis via the JAK2/STAT3 pathway.
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Conclusion and Future Directions
Ganosporeric acid A is a structurally defined triterpenoid from Ganoderma lucidum. While its

specific biological functions are yet to be fully elucidated, the extensive research on related

compounds, such as Ganoderic acid A, suggests a strong potential for therapeutic activity,

particularly in the areas of inflammation and oncology. Future research should focus on the

specific isolation of Ganosporeric acid A to enable detailed in vitro and in vivo studies.

Elucidating its precise mechanisms of action and comparing its potency and efficacy to other

Ganoderma triterpenoids will be crucial for determining its potential as a novel drug

development candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in
caerulein-stimulated pancreatic acinar cells [signavitae.com]

2. oss.signavitae.com [oss.signavitae.com]

3. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer
cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3
signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of
lipopolysaccharide-induced activation of NF-κB in macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6. researchgate.net [researchgate.net]

7. Structural characterization and hepatoprotective activity of an acidic polysaccharide from
Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

8. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma
[frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10829835?utm_src=pdf-body
https://www.benchchem.com/product/b10829835?utm_src=pdf-body
https://www.benchchem.com/product/b10829835?utm_src=pdf-custom-synthesis
https://www.signavitae.com/articles/10.22514/sv.2024.075
https://www.signavitae.com/articles/10.22514/sv.2024.075
https://oss.signavitae.com/mre-signavitae/article/20240607-360/pdf/SV2024042601.pdf
https://pubmed.ncbi.nlm.nih.gov/30405790/
https://pubmed.ncbi.nlm.nih.gov/30405790/
https://pubmed.ncbi.nlm.nih.gov/30405790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2741425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2741425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2741425/
https://pdfs.semanticscholar.org/5b28/48d0f2a140cdd49b8b8aeb88b96c7b3a7e04.pdf
https://www.researchgate.net/publication/383585709_Synthesis_of_Ganoderic_Acids_Loaded_Zein-Chitosan_Nanoparticles_and_Evaluation_of_Their_Hepatoprotective_Effect_on_Mice_Given_Excessive_Alcohol
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039936/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.703761/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.703761/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. (PDF) Ganoderic acid A exerts antitumor activity against MDA‑MB‑231 human breast
cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3
signaling pathway (2018) | Yuguang Yang | 39 Citations [scispace.com]

To cite this document: BenchChem. [What is the chemical structure of Ganosporeric acid A].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829835#what-is-the-chemical-structure-of-
ganosporeric-acid-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://scispace.com/papers/ganoderic-acid-a-exerts-antitumor-activity-against-mda-mb-32xz0bymk3
https://scispace.com/papers/ganoderic-acid-a-exerts-antitumor-activity-against-mda-mb-32xz0bymk3
https://scispace.com/papers/ganoderic-acid-a-exerts-antitumor-activity-against-mda-mb-32xz0bymk3
https://www.benchchem.com/product/b10829835#what-is-the-chemical-structure-of-ganosporeric-acid-a
https://www.benchchem.com/product/b10829835#what-is-the-chemical-structure-of-ganosporeric-acid-a
https://www.benchchem.com/product/b10829835#what-is-the-chemical-structure-of-ganosporeric-acid-a
https://www.benchchem.com/product/b10829835#what-is-the-chemical-structure-of-ganosporeric-acid-a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829835?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

